(1R*,4R*)-N1-(3-Bromobenzyl)cyclohexane-1,4-diamine dihydrochloride
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Overview
Description
(1R*,4R*)-N1-(3-Bromobenzyl)cyclohexane-1,4-diamine dihydrochloride is a synthetic organic compound that belongs to the class of cyclohexane derivatives. This compound is characterized by the presence of a bromobenzyl group attached to a cyclohexane ring, which is further substituted with diamine groups. The dihydrochloride form indicates that the compound is in its salt form, which is often used to enhance its stability and solubility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R*,4R*)-N1-(3-Bromobenzyl)cyclohexane-1,4-diamine dihydrochloride typically involves multiple steps, starting from readily available precursors. A common synthetic route might include:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through hydrogenation of benzene or other aromatic compounds.
Introduction of the Bromobenzyl Group: The bromobenzyl group can be introduced via a nucleophilic substitution reaction, where a bromobenzyl halide reacts with the cyclohexane derivative.
Substitution with Diamine Groups:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(1R*,4R*)-N1-(3-Bromobenzyl)cyclohexane-1,4-diamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: The bromobenzyl group can participate in substitution reactions, where the bromine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield cyclohexane derivatives with hydroxyl or carbonyl groups, while substitution reactions could produce a variety of functionalized cyclohexane compounds.
Scientific Research Applications
Chemistry
In chemistry, (1R*,4R*)-N1-(3-Bromobenzyl)cyclohexane-1,4-diamine dihydrochloride can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology and Medicine
In biology and medicine, this compound might be investigated for its potential pharmacological properties. The presence of diamine groups suggests that it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.
Industry
In industry, the compound could be used in the production of specialty chemicals, polymers, or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (1R*,4R*)-N1-(3-Bromobenzyl)cyclohexane-1,4-diamine dihydrochloride would depend on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The bromobenzyl group could play a role in binding affinity, while the diamine groups might be involved in hydrogen bonding or electrostatic interactions.
Comparison with Similar Compounds
Similar Compounds
N1-Benzylcyclohexane-1,4-diamine: Lacks the bromine atom, which might affect its reactivity and binding properties.
N1-(3-Chlorobenzyl)cyclohexane-1,4-diamine: Similar structure but with a chlorine atom instead of bromine, which could influence its chemical behavior and biological activity.
N1-(3-Fluorobenzyl)cyclohexane-1,4-diamine: Contains a fluorine atom, potentially altering its pharmacokinetic properties.
Uniqueness
The presence of the bromobenzyl group in (1R*,4R*)-N1-(3-Bromobenzyl)cyclohexane-1,4-diamine dihydrochloride makes it unique compared to its analogs. Bromine atoms can influence the compound’s electronic properties, reactivity, and interactions with biological targets, potentially leading to distinct pharmacological profiles.
Properties
IUPAC Name |
4-N-[(3-bromophenyl)methyl]cyclohexane-1,4-diamine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN2.2ClH/c14-11-3-1-2-10(8-11)9-16-13-6-4-12(15)5-7-13;;/h1-3,8,12-13,16H,4-7,9,15H2;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWHFBWBYAZRQLH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)NCC2=CC(=CC=C2)Br.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21BrCl2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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